molecular formula C14H8N2O5 B15288522 1-nitro-9-oxo-10H-acridine-4-carboxylic acid CAS No. 71507-04-5

1-nitro-9-oxo-10H-acridine-4-carboxylic acid

Cat. No.: B15288522
CAS No.: 71507-04-5
M. Wt: 284.22 g/mol
InChI Key: RZCJSUVWYHPKQD-UHFFFAOYSA-N
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Description

1-Nitro-9-oxo-4-acridinecarboxylic acid is a chemical compound known for its unique structure and properties. It is primarily used in experimental and research settings, particularly in the fields of chemistry and biology . The compound is characterized by its acridine core, which is a tricyclic aromatic system, and the presence of nitro and carboxylic acid functional groups.

Preparation Methods

The synthesis of 1-nitro-9-oxo-4-acridinecarboxylic acid involves several steps, typically starting with the formation of the acridine core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Nitro-9-oxo-4-acridinecarboxylic acid undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitro-9-oxo-4-acridinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with DNA and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer agents.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-nitro-9-oxo-4-acridinecarboxylic acid involves its interaction with molecular targets such as DNA and proteins. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, including the inhibition of enzyme activity and the induction of DNA damage .

Comparison with Similar Compounds

1-Nitro-9-oxo-4-acridinecarboxylic acid can be compared with other acridine derivatives, such as:

    Acridine Orange: A dye used in biological staining.

    Acriflavine: An antiseptic and antiviral agent.

    Proflavine: An antiseptic used in wound treatment.

What sets 1-nitro-9-oxo-4-acridinecarboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

71507-04-5

Molecular Formula

C14H8N2O5

Molecular Weight

284.22 g/mol

IUPAC Name

1-nitro-9-oxo-10H-acridine-4-carboxylic acid

InChI

InChI=1S/C14H8N2O5/c17-13-7-3-1-2-4-9(7)15-12-8(14(18)19)5-6-10(11(12)13)16(20)21/h1-6H,(H,15,17)(H,18,19)

InChI Key

RZCJSUVWYHPKQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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